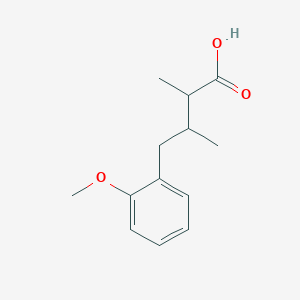
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2-chloro-4-fluorotoluene, undergoes halogenation to form 2-chloro-4-fluorobenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted benzyl derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and halogen substituents can influence its binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chlorobenzyl)cyclopropane-1-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(4-Fluorobenzyl)cyclopropane-1-carboxylic acid: Lacks the chlorine substituent, leading to different chemical and biological properties.
1-Benzylcyclopropane-1-carboxylic acid: Lacks both chlorine and fluorine substituents, resulting in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C11H10ClFO2 |
|---|---|
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
1-[(2-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-9-5-8(13)2-1-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
Clave InChI |
MIDQYOJCDSTPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=C(C=C2)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


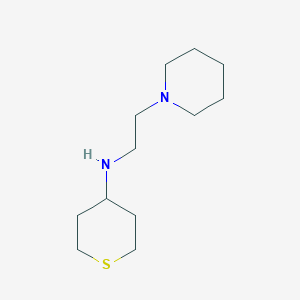

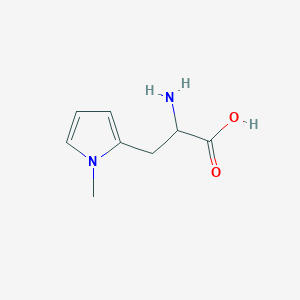
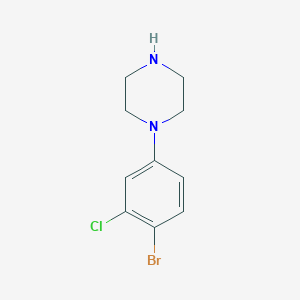
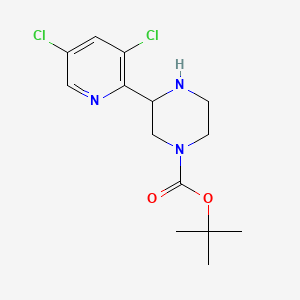
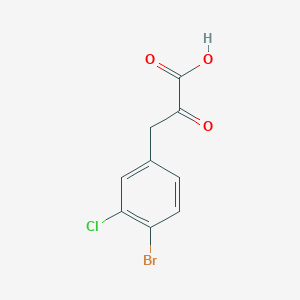
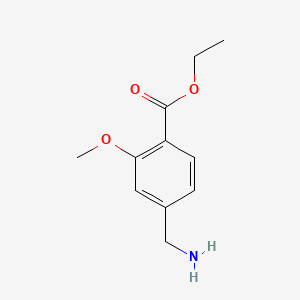




![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
